N-[1-[4-(4-Chlorophenyl)-5-methyl-1,3-thiazol-2-yl]ethyl]prop-2-enamide
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Description
This compound is a derivative of acetamide . Acetamides are a class of organic compounds that have an acetamide group -CONH2, where the carbon atom is attached to a methyl group (-CH3) and an amide group (NH2). In this case, the acetamide is substituted with a 4-chlorophenyl group and a 1,3-thiazol-2-yl group .
Molecular Structure Analysis
The molecular structure of this compound would consist of a central acetamide group, with a 4-chlorophenyl group and a 1,3-thiazol-2-yl group attached. The presence of these groups would likely impart specific physical and chemical properties to the compound, such as its polarity, reactivity, and potential biological activity .Chemical Reactions Analysis
As an acetamide derivative, this compound could potentially undergo a variety of chemical reactions. For example, it might react with acids or bases, undergo substitution reactions at the chlorophenyl or thiazolyl groups, or participate in condensation reactions with other carbonyl-containing compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chlorophenyl and thiazolyl groups could affect its solubility, melting point, and reactivity .Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[1-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]ethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2OS/c1-4-13(19)17-9(2)15-18-14(10(3)20-15)11-5-7-12(16)8-6-11/h4-9H,1H2,2-3H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOPCFCPQBKRGEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C(C)NC(=O)C=C)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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